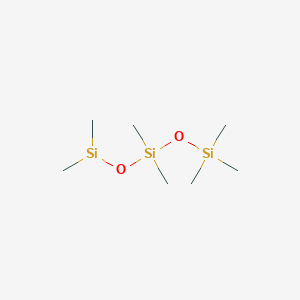
1,1,1,3,3,5,5-Heptamethyltrisiloxane
Overview
Description
1,1,1,3,3,5,5-Heptamethyltrisiloxane is an organosilicon compound with the molecular formula C7H22O2Si3. It is a colorless liquid known for its low toxicity, low surface tension, and excellent thermal stability . This compound is widely used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1,1,1,3,3,5,5-Heptamethyltrisiloxane is the aromatic C-H bonds present in arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons.
Mode of Action
This compound interacts with its targets through a process known as silylation . In the presence of a platinum complex catalyst, it can perform aromatic C-H silylation of arenes . Silylation is a process where a silicon atom is introduced into a molecule, which can change the molecule’s reactivity and properties.
Result of Action
The silylation of arenes by this compound can result in the formation of new compounds with altered properties . For instance, it can be used as a reagent to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .
Action Environment
The action of this compound is influenced by the presence of a platinum complex catalyst The catalyst facilitates the silylation process, thereby influencing the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
It is known that it can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst This suggests that it may interact with certain enzymes or proteins that are involved in these reactions
Molecular Mechanism
It is known to be involved in the aromatic C-H silylation of arenes , but the exact molecular interactions involved in this process are not clear
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,5,5-Heptamethyltrisiloxane can be synthesized through the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. The reaction typically lasts for 1-4 hours . Another method involves the co-hydrolysis of 1,1,1,3,3-pentamethyldisiloxane and dimethyl dimethoxy silicane, followed by rectification to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of strong acidic cation ion exchange resins as catalysts. The optimal conditions for the highest yield include a reaction mass ratio of D H to MM of 1:13.45, a solid acid catalyst amount of 7.09%, and a reaction temperature of 62.5°C for 10 hours .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,5,5-Heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It undergoes substitution reactions to form various siloxane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Platinum complex catalysts are often employed for aromatic C-H silylation of arenes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various siloxane derivatives.
Scientific Research Applications
1,1,1,3,3,5,5-Heptamethyltrisiloxane has numerous applications in scientific research:
Comparison with Similar Compounds
1,1,1,3,3,5,5-Heptamethyltrisiloxane is unique due to its specific structure and reactivity. Similar compounds include:
1,1,3,3-Tetramethyldisiloxane: Used in similar silylation reactions but has different reactivity due to fewer methyl groups.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Shares similar properties but differs in the number of silicon atoms and methyl groups.
Properties
InChI |
InChI=1S/C7H21O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDVTIGTERZVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275743 | |
| Record name | 1,1,3,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2895-07-0, 1038821-58-7 | |
| Record name | 1,1,1,3,3,5,5-Heptamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siloxanes and Silicones, di-Me, Bu group- and hydrogen-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3,5,5,5-Heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,5,5-heptamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



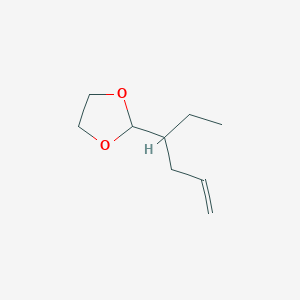

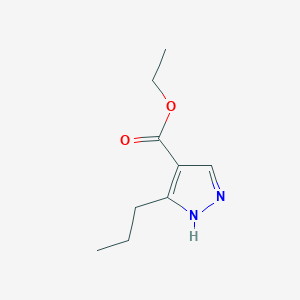



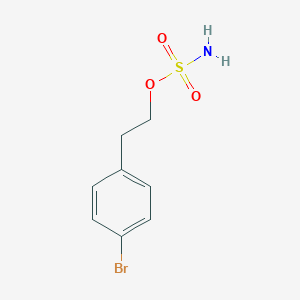
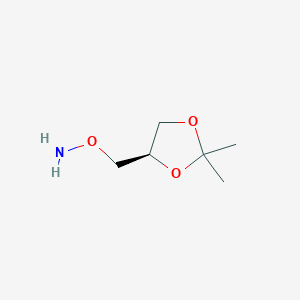

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)



